molecular formula C17H21NO3 B7570446 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid

4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid

Cat. No.: B7570446
M. Wt: 287.35 g/mol
InChI Key: QYHPBLCUTPLCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid, also known as NSAID 2, is a nonsteroidal anti-inflammatory drug (NSAID) that has been studied for its potential therapeutic uses in various medical conditions.

Mechanism of Action

The mechanism of action of 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation, pain, and fever. It also has anti-cancer properties, inhibiting the growth of cancer cells. In addition, it has been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid in lab experiments include its anti-inflammatory, anti-cancer, and antioxidant properties. Its mechanism of action is well-understood, making it a reliable tool for studying inflammation and cancer. However, the limitations include its potential toxicity and the need for further studies to determine its efficacy in humans.

Future Directions

There are several future directions for the study of 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid. These include:
1. Further studies to determine its efficacy in humans for the treatment of inflammation, pain, and cancer.
2. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
3. Investigation of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and cardiovascular diseases.
4. Studies to determine its mechanism of action in more detail, including its effects on other signaling pathways.
Conclusion:
In conclusion, this compound is a promising drug candidate with potential therapeutic uses in various medical conditions. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a valuable tool for studying inflammation and cancer. Further studies are needed to determine its efficacy and safety in humans and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid involves the reaction of 2-(cyclohexen-1-yl)acetic acid with ethylenediamine, followed by the reaction of the resulting product with 4-chlorobenzoic acid. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has been studied for its potential therapeutic uses in various medical conditions, including inflammation, pain, and cancer. Its anti-inflammatory properties have been shown to be effective in reducing inflammation and pain in animal models. In addition, studies have shown that it has anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

Properties

IUPAC Name

4-[2-[[2-(cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h4,6-9H,1-3,5,10-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHPBLCUTPLCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)NCCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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